molecular formula C7H3ClN2O3 B1609716 5-Chloro-2-nitrophenyl isocyanate CAS No. 302912-24-9

5-Chloro-2-nitrophenyl isocyanate

Cat. No. B1609716
M. Wt: 198.56 g/mol
InChI Key: PZXSOFNXVDXRLB-UHFFFAOYSA-N
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Description

5-Chloro-2-Nitrophenyl Isocyanate is an organic compound with the molecular formula C7H3ClN2O3 . It is also known by other names such as 4-Chloro-2-isocyanato-1-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-Nitrophenyl Isocyanate consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 198.563 Da .

Scientific Research Applications

Synthesis and Ligand Formation

  • 5-Chloro-2-nitrophenyl isocyanate has been used in the synthesis of various complex compounds. For instance, its derivative, 2-nitrophenyl isocyanide, was involved in synthesizing benzannulated N-heterocyclic carbene ligands through a template synthesis. This process includes the reduction of nitro functions and intramolecular nucleophilic attacks, leading to complexes with NH,NH-benzimidazol-2-ylidene and NH,NOH-stabilized benzimidazol-2-ylidene ligands (Hahn et al., 2004).

Pharmaceutical Applications

  • A different branch of research explored the reactivity of isocyanates derived from 5-nitrobenzo[b]thiophene. The synthesis of compounds with potential anti-inflammatory and analgesic properties was achieved, demonstrating the role of isocyanates in medicinal chemistry (Fakhr et al., 2009).

Polymer Chemistry

  • The compound also finds applications in polymer chemistry. For instance, 4-nitrophenyl N-methylcarbamate, a safer alternative to toxic methyl isocyanate, can be synthesized using 4-nitrophenyl chloroformate, highlighting the role of nitrophenyl isocyanates in creating safer chemical alternatives (Peterson et al., 2006).

Synthesis of Novel Compounds

  • 5-Chloro-2-nitrophenyl isocyanate derivatives are used in synthesizing new chemical entities. For instance, the reaction of substituted phenyl isocyanates with amino-nitriles led to the creation of substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, which upon further processing yield unique compounds like 5-methyl-3,5-diphenylimidazolidine-2,4-diones (Sedlák et al., 2005).

Desulfurization Studies

  • The compound's derivatives have been studied for their role in desulfurization reactions. For example, 5-(4-Nitrophenyl)-1,3,4-oxathiazol-2-one reacted with triphenylphosphine, leading to the formation of 4-nitrobenzonitrile, demonstrating its utility in complex chemical transformations (Oh & Kim, 1983).

Safety And Hazards

5-Chloro-2-Nitrophenyl Isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed or inhaled, medical help should be sought immediately .

properties

IUPAC Name

4-chloro-2-isocyanato-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-5-1-2-7(10(12)13)6(3-5)9-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXSOFNXVDXRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411152
Record name 5-Chloro-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitrophenyl isocyanate

CAS RN

302912-24-9
Record name 4-Chloro-2-isocyanato-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-24-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-nitrophenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Benmansour, I Trist, B Coutard, E Decroly… - European journal of …, 2017 - Elsevier
… Additionaly, we attempted to synthesize the 5-chloro-2-nitrophenyl isocyanate starting from … were not able to synthesize the 5-chloro-2-nitrophenyl isocyanate, probably because of the …
Number of citations: 85 www.sciencedirect.com

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